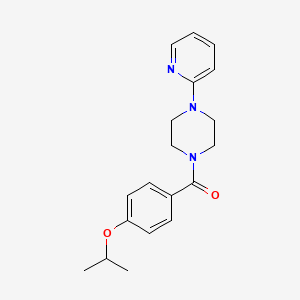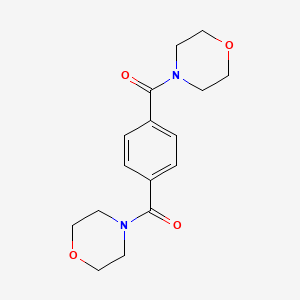![molecular formula C16H11F3N2O2 B5370662 5-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5370662.png)
5-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTFPO and has been studied extensively for its unique properties and potential applications.
作用機序
The mechanism of action of MTFPO is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in various cellular processes. For example, MTFPO has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid-beta peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
MTFPO has been shown to exhibit a range of biochemical and physiological effects in various cell types. In cancer cells, MTFPO has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumor cells.
In neuronal cells, MTFPO has been shown to inhibit the formation of amyloid-beta peptides and reduce the accumulation of amyloid plaques, which are characteristic of Alzheimer's disease. It has also been shown to protect neuronal cells from oxidative stress and neuroinflammation.
実験室実験の利点と制限
One advantage of using MTFPO in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its unique properties, which make it a potential candidate for various applications.
One limitation of using MTFPO in lab experiments is its relatively high cost compared to other compounds. Another limitation is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are many potential future directions for research involving MTFPO. Some possible areas of study include:
1. Further investigation of MTFPO's mechanism of action and its potential targets in various cellular processes.
2. Development of new synthetic methods for MTFPO that are more efficient and cost-effective.
3. Exploration of MTFPO's potential applications in other fields, such as catalysis and environmental remediation.
4. Investigation of MTFPO's potential as a drug delivery system, due to its unique properties and ability to target specific cells or tissues.
5. Study of MTFPO's potential as a component in electronic devices, such as organic solar cells and light-emitting diodes.
In conclusion, MTFPO is a unique and versatile chemical compound that has potential applications in various fields. Its unique properties and potential for further research make it an exciting area of study for scientists and researchers.
合成法
MTFPO can be synthesized using a variety of methods, including the reaction of 4-methoxybenzohydrazide with 3-(trifluoromethyl)benzoyl chloride in the presence of a base. Another method involves the reaction of 4-methoxyphenylhydrazine with 3-(trifluoromethyl)benzaldehyde in the presence of a catalyst. Both methods have been shown to produce MTFPO with high yields and purity.
科学的研究の応用
MTFPO has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and electronics. In medicinal chemistry, MTFPO has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit the formation of amyloid-beta peptides.
In materials science, MTFPO has been shown to exhibit unique optical and electronic properties, making it a potential candidate for use in organic electronics and optoelectronic devices. It has also been studied as a potential component in organic solar cells due to its ability to absorb light in the visible and near-infrared regions.
特性
IUPAC Name |
5-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c1-22-13-7-5-10(6-8-13)15-20-14(21-23-15)11-3-2-4-12(9-11)16(17,18)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZXJDVPLUASHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-methoxy-1-piperidinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5370579.png)
![N-(2-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5370580.png)
![(hydroxyimino)[5-(2-phenylethyl)-2-thienyl]acetic acid](/img/structure/B5370589.png)


![1-(2-bromo-2-propen-1-yl)-2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazole](/img/structure/B5370611.png)

![5-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)isophthalic acid](/img/structure/B5370635.png)
![3-[7-(1-benzothien-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5370643.png)
![2-({2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5370650.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5370656.png)
![methyl 2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5370659.png)
![3-[(1-methyl-1H-tetrazol-5-yl)thio]-4-phenyl-2(1H)-quinolinone](/img/structure/B5370667.png)
